Nilotinib is a potent, selective tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [ [], [], [] ] It functions by blocking the activity of the BCR-ABL protein, an abnormal tyrosine kinase produced by the BCR-ABL fusion gene. This gene is formed by a chromosomal translocation, a hallmark of CML. [ [], [], [] ]
One paper outlines the synthesis of Nilotinib. [ [] ] The process involves several steps, beginning with the reaction of 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole to yield 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)phenylamine. This is followed by a series of reactions using ethyl 3-amino-4-methyl benzoate, ultimately leading to the formation of Nilotinib.
Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL tyrosine kinase. [ [], [] ] This binding inhibits the catalytic activity of BCR-ABL, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival. This targeted inhibition leads to the death of BCR-ABL-expressing cells, effectively controlling the progression of CML and Ph+ ALL. [ [], [], [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2